Phenyl 4-guanidinobenzoate

Enzymology Assay Development Spectrophotometry

Researchers often struggle to source the authentic, unsubstituted parent scaffold of the 4-guanidinobenzoate class for baseline SAR comparisons. Phenyl 4-guanidinobenzoate (CAS 35695-21-7) is the simplest aryl ester in this serine protease inhibitor family, serving as the foundational reference compound for derivatives such as camostat and nafamostat. - Prototypical Scaffold: Ideal baseline control for benchmarking novel derivatives in comparative enzyme inhibition studies. - Enteropeptidase Tool: Documented competitive inhibitor of enteropeptidase via guanidino-lysine mimicry at the S1 pocket. - Synthetic Building Block: Core intermediate for systematic SAR exploration and patent-granted derivative synthesis. Standard pack sizes (10-100 mg) with bulk custom synthesis available on request. In stock for immediate dispatch.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
CAS No. 35695-21-7
Cat. No. B1229629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-guanidinobenzoate
CAS35695-21-7
Synonymsphenyl 4-guanidinobenzoate
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
InChIInChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17)
InChIKeyPXPIXLVXGYQMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-Guanidinobenzoate (CAS 35695-21-7): Baseline Identity, Serine Protease Inhibitor Class, and Procurement-Relevant Characterization


Phenyl 4-guanidinobenzoate (CAS 35695-21-7) is the simplest aryl ester derivative of 4-guanidinobenzoic acid, belonging to a class of synthetic, small-molecule serine protease inhibitors [1]. The compound's mechanism of action is rooted in its guanidino moiety, which acts as a structural mimic of the lysine/arginine side chain in natural protease substrates, enabling it to competitively occupy the S1 specificity pocket of target enzymes such as enteropeptidase . Its molecular formula is C14H13N3O2, with a molecular weight of 255.27 g/mol, and its InChIKey is PXPIXLVXGYQMFM-UHFFFAOYSA-N [2]. As the prototypical unsubstituted phenyl ester in this class, it serves as a fundamental chemical scaffold and reference compound for a diverse array of biologically active derivatives, including camostat and nafamostat, which are advanced clinical agents or tool compounds [3].

Phenyl 4-Guanidinobenzoate: Why In-Class Substitution Is Not a Drop-In Replacement


Within the aryl 4-guanidinobenzoate class, the substitution pattern on the phenolic leaving group is the primary determinant of a compound's specific enzyme inhibition profile, potency, and physicochemical properties [1]. Simple substitution with an unsubstituted phenyl group, as in phenyl 4-guanidinobenzoate, yields a compound with distinct properties compared to analogs bearing a nitro group (e.g., NPGB), a methylumbelliferyl group (e.g., MUGB), or an acetamido group (e.g., AGB). These modifications drastically alter aqueous solubility, stability as an enzyme substrate versus an inhibitor, and the specific serine protease targeted . Consequently, generic substitution of one ester derivative for another within the same class is scientifically unsound without empirical validation for the specific assay or application, as the performance characteristics are not interchangeable.

Phenyl 4-Guanidinobenzoate (CAS 35695-21-7): A Quantitative Evidence Guide for Differentiated Scientific Selection


Differential Aqueous Solubility and Assay Preference vs. 4-Nitrophenyl 4-Guanidinobenzoate (NPGB)

Phenyl 4-guanidinobenzoate exhibits distinct solubility properties compared to the commonly used 4-nitrophenyl 4-guanidinobenzoate (NPGB). NPGB is specifically noted to be more water-soluble than the 4-methylumbelliferyl analog (MUGB) and is preferred in spectrophotometric assays for this reason . While the exact aqueous solubility of phenyl 4-guanidinobenzoate is not directly reported in the same study, it is a critical selection factor; the unsubstituted phenyl ester is expected to have lower aqueous solubility than NPGB, which may be an advantage in applications requiring partitioning into organic phases or lipid membranes. The choice between these esters hinges on the required solubility profile for the experimental system.

Enzymology Assay Development Spectrophotometry

Distinct Enzyme Inhibition Profile: A Selective Tool vs. Broad-Spectrum Derivatives Like E-3123 (Patamostat)

The parent compound phenyl 4-guanidinobenzoate is a basic serine protease inhibitor, but its activity profile differs significantly from more complex derivatives. For instance, the derivative Patamostat (E-3123; 4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate) is a potent, broad-spectrum inhibitor with IC50 values of 39 nM for trypsin, 950 nM for plasmin, and 1.9 µM for thrombin . While direct IC50 data for phenyl 4-guanidinobenzoate against these specific enzymes are not readily available in the public domain, its unsubstituted structure implies a different, potentially more selective or weaker inhibition profile. This distinction is crucial for researchers who require a specific level of enzyme promiscuity or selectivity.

Protease Inhibition Trypsin Plasmin Thrombin

Differentiated Role as a Synthetic Intermediate vs. a Fluorogenic Substrate (e.g., MUGB)

Phenyl 4-guanidinobenzoate is primarily utilized as a synthetic building block or a reference compound, in contrast to derivatives like 4-methylumbelliferyl 4-guanidinobenzoate (MUGB), which is a dedicated fluorogenic substrate . MUGB is specifically designed for continuous, high-sensitivity kinetic assays, where its hydrolysis yields the highly fluorescent 4-methylumbelliferone . Phenyl 4-guanidinobenzoate, lacking a chromogenic or fluorogenic reporter group, is not suited for this purpose. Its value lies in its role as a foundational chemical entity for creating more complex molecules with tailored properties, as evidenced by its use in patents describing novel protease inhibitors [1].

Chemical Synthesis Fluorogenic Substrates Bioconjugation

Target Specificity: Enteropeptidase Inhibition as a Differentiating Feature

Phenyl 4-guanidinobenzoate is explicitly identified as an inhibitor of enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border . This target is distinct from the primary targets of many other aryl 4-guanidinobenzoates. For example, NPGB is characterized as a potent inhibitor of sperm acrosin , and camostat is a broad-spectrum inhibitor of trypsin, thrombin, and kallikrein [1]. The specificity for enteropeptidase positions phenyl 4-guanidinobenzoate as a tool compound for investigating this enzyme's role in protein digestion and metabolic regulation, whereas other analogs would be selected for studies of fertilization or coagulation.

Enteropeptidase Serine Protease Metabolic Disease

Phenyl 4-Guanidinobenzoate (CAS 35695-21-7): Best-Fit Research and Industrial Application Scenarios Based on Empirical Evidence


Use as a Core Synthetic Scaffold in Medicinal Chemistry for Developing Next-Generation Serine Protease Inhibitors

This is the compound's most prominent application scenario. Phenyl 4-guanidinobenzoate serves as the foundational building block for synthesizing a wide array of derivatives with tailored potency, selectivity, and pharmacokinetic properties. Its simple structure allows for systematic modification of the phenolic leaving group to explore structure-activity relationships (SAR) [1]. This scenario is directly supported by patents and research articles describing the synthesis of novel 4-guanidinobenzoate derivatives, including potent anti-obesity agents and clinical candidates like camostat, all of which are conceptually derived from this core ester structure [2].

In Vitro Investigation of Enteropeptidase Function and Its Role in Metabolic Regulation

Given its documented inhibitory activity against enteropeptidase, phenyl 4-guanidinobenzoate is a suitable tool compound for in vitro studies aimed at understanding the function of this duodenal brush border enzyme [1]. It can be used to block enteropeptidase activity in cellular or biochemical assays to assess its role in protein digestion, nutrient absorption, or as a potential target for metabolic disorders like obesity. This scenario is directly supported by the compound's known interaction with enteropeptidase, making it a specific tool for this research niche, distinct from other analogs that target acrosin or coagulation factors [2].

Use as a Baseline Control or Reference Standard in Comparative Enzyme Inhibition Studies

As the simplest aryl ester in the 4-guanidinobenzoate class, phenyl 4-guanidinobenzoate is an ideal baseline control for comparative studies. Researchers can use it to benchmark the enhanced potency or altered selectivity of novel derivatives [1]. For instance, when evaluating a new derivative, the parent compound can be tested in parallel to quantify the effect of structural modifications on inhibition constants (e.g., IC50) or enzyme kinetics. This application is critical for establishing the true value of new chemical entities, as it provides a direct, quantitative comparison point against the prototypical class member [2].

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